molecular formula C22H24BrNO4 B11421383 5-bromo-1-[3-methoxy-4-(3-methylbutoxy)benzyl]-7-methyl-1H-indole-2,3-dione

5-bromo-1-[3-methoxy-4-(3-methylbutoxy)benzyl]-7-methyl-1H-indole-2,3-dione

Cat. No.: B11421383
M. Wt: 446.3 g/mol
InChI Key: UDLFURDCBKPLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-BROMO-1-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYL}-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-1-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYL}-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves multiple steps, starting from readily available precursors. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-1-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYL}-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-BROMO-1-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYL}-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

Molecular Formula

C22H24BrNO4

Molecular Weight

446.3 g/mol

IUPAC Name

5-bromo-1-[[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]-7-methylindole-2,3-dione

InChI

InChI=1S/C22H24BrNO4/c1-13(2)7-8-28-18-6-5-15(10-19(18)27-4)12-24-20-14(3)9-16(23)11-17(20)21(25)22(24)26/h5-6,9-11,13H,7-8,12H2,1-4H3

InChI Key

UDLFURDCBKPLQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(C(=O)C2=O)CC3=CC(=C(C=C3)OCCC(C)C)OC)Br

Origin of Product

United States

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